
2-Pyrimidin-2-yloxyethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another method involves the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is based on structures generated from information available in ECHA’s databases . The molecular structure is an important aspect of these compounds as it influences their chemical and biological properties.Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For instance, the pKa values of some pyrimidine derivatives have been documented in both basic and acidic media .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Spectral Characterization : Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized, displaying a range of biological activities such as antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. The antioxidant properties of these compounds were particularly notable, showing promising activity in several in vitro test systems. The potency of their antioxidant activity was influenced by the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Chiral Chromatography and Molecular Structure : The study detailed the synthesis of a compound involving 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and (tetrahydrofuran-3-yl)hydrazine dihydrochloride, highlighting the nearly coplanar structure of pyrimidine and pyrazolyl rings and the formation of an infinite chain through hydrogen bonds (Liu et al., 2009).
Synthesis of Pyrimidine Derivatives for Antimicrobial Activity : Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives were synthesized and characterized, showing promising in vitro antimicrobial activity (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Biological Activities
Antiproliferative Activity and Molecular Docking Study : N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and exhibited significant inhibition against the proliferation of various human cancer cell lines. Molecular docking studies suggested potential activity in inhibiting specific proteins (Huang et al., 2020).
Anti-Fibrosis Activity : 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities. Compounds displayed significant anti-fibrotic activities, inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).
Pharmaceutical Relevance
- Analgesic and Anti-inflammatory Agents : Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were synthesized, showing improved anti-inflammatory and analgesic activities. The nature of the substituent played a major role in these activities (Muralidharan, Raja, & Deepti, 2019).
Molecular Structure and Synthesis Studies
- Synthesis of Novel Heterocyclic Derivatives : Novel polynuclear heterocyclic derivatives derived from Pyrido[2,3-d]pyrimidines were synthesized, introducing a new ring system. The study focused on the synthetic approach and the potential biological applications of these derivatives (El-Gazzar, Gafaar, Hafez, & Abdel-fattah, 2007).
Orientations Futures
The future directions in the research of pyrimidine derivatives are promising. They are being explored for their potential biological activities, and new synthetic methods are being developed for their preparation . The exploration of the chemistry and medicinal diversity of pyrimidine might pave the way for the discovery of novel therapeutic medicines .
Propriétés
IUPAC Name |
2-pyrimidin-2-yloxyethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-2-5-10-6-8-3-1-4-9-6;;/h1,3-4H,2,5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHKKJSYUQINBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidin-2-yloxyethanamine;dihydrochloride | |
CAS RN |
2413875-15-5 |
Source


|
| Record name | 2-(pyrimidin-2-yloxy)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)
![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)
![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2467360.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)
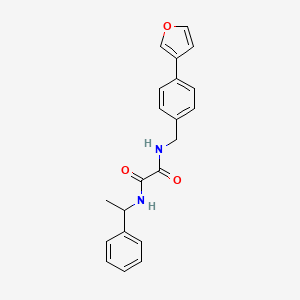
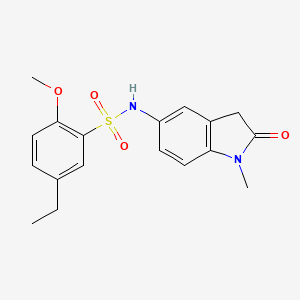
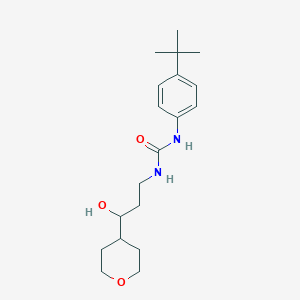
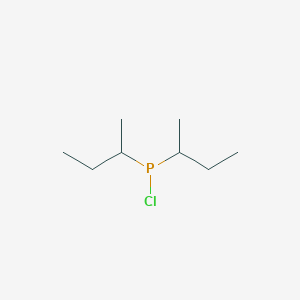

![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)
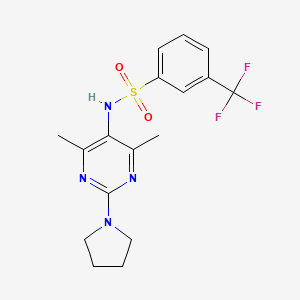
![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2467376.png)